molecular formula C22H27N3O3 B2663323 3,4-dimethoxy-N-[2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl]benzamide CAS No. 850922-95-1

3,4-dimethoxy-N-[2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl]benzamide

Cat. No. B2663323
CAS RN: 850922-95-1
M. Wt: 381.476
InChI Key: KWHZBSCSBYCLJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethoxy-N-[2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl]benzamide, also known as DMPEB, is a novel compound that has been of interest to the scientific community due to its potential therapeutic applications. DMPEB is a benzimidazole derivative compound that was first synthesized in 2010 by researchers at the University of California, San Diego.

Scientific Research Applications

Synthesis and Chemical Properties

  • High-Yield Synthesis for Radiopharmaceutical Applications : A simple and high-yield synthesis method for (S)‐BZM, a precursor for radiopharmaceuticals, starting from dimethoxybenzoic acid demonstrates the importance of such compounds in the preparation of diagnostic agents (Bobeldijk et al., 1990).

  • Novel Syntheses for Anti-Inflammatory and Analgesic Agents : The synthesis of novel benzodifuranyl derivatives, showcasing the versatility of dimethoxy compounds in generating new medicinal agents with potential anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020).

Biological Activities

  • Antimicrobial and Antioxidant Activities : Research into benzamide derivatives with dimethoxy groups indicates their utility in antimicrobial and antioxidant applications. These studies highlight the potential of structurally related compounds in addressing bacterial infections and oxidative stress (Yakan et al., 2020).

  • Anticancer and Enzyme Inhibition : The discovery of benzimidazole carboxamide PARP inhibitors illustrates the critical role of similar compounds in cancer treatment and enzyme inhibition, suggesting possible research applications for compounds like 3,4-dimethoxy-N-[2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl]benzamide in these areas (Penning et al., 2009).

properties

IUPAC Name

3,4-dimethoxy-N-[2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-15(2)14-25-18-8-6-5-7-17(18)24-21(25)11-12-23-22(26)16-9-10-19(27-3)20(13-16)28-4/h5-10,13,15H,11-12,14H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHZBSCSBYCLJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-{2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.